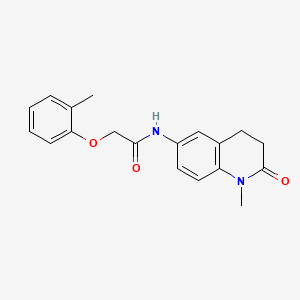

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as MOTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structural and Chemical Properties

Quinoline derivatives have been studied extensively for their structural aspects, showcasing the diversity of chemical behaviors and interactions they can partake in. For instance, research on amide-containing isoquinoline derivatives reveals their ability to form gels and crystalline solids when treated with mineral acids, highlighting their potential in material science for creating novel structures with unique properties (Karmakar, Sarma, & Baruah, 2007). The study also emphasizes the fluorescence properties of these compounds, which could be exploited in developing sensing and imaging technologies.

Synthetic Applications

The synthesis of complex organic molecules often requires intermediate compounds with specific functionalities. Research demonstrates the utility of quinoline and acetamide derivatives in facilitating challenging synthetic pathways. For example, a facile three-step synthesis involving an acyliminium ion cyclization shows the transformation of available acetamide derivatives into (±)-crispine A, a compound of interest in organic synthesis (King, 2007). This highlights the role of such compounds in enabling efficient synthetic routes to complex molecules.

Biological Activities and Therapeutic Potentials

Quinoline and acetamide derivatives have been explored for their antiviral, antiapoptotic, and antiproliferative activities, making them of interest in pharmaceutical research. A novel anilidoquinoline derivative showed significant efficacy in treating Japanese encephalitis, demonstrating antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008). Additionally, compounds bearing quinolin-2(1H)-one and dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, revealing the potential of these compounds in cancer therapy (Chen et al., 2013).

Mechanism of Action

Target of Action

The primary target of F2266-0206 is the Sodium-glucose co-transporter-1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose reabsorption in the kidneys (SGLT2) and glucose absorption in the intestines (SGLT1).

Mode of Action

F2266-0206 acts as a dual inhibitor of SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine, similar to other SGLT2 selective inhibitors . Additionally, it inhibits intestinal SGLT1, delaying glucose absorption and thereby reducing postprandial glucose .

Result of Action

The inhibition of SGLT1 and SGLT2 by F2266-0206 leads to a decrease in blood glucose levels. This can help improve glycemic control in individuals with diabetes mellitus .

properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)24-12-18(22)20-15-8-9-16-14(11-15)7-10-19(23)21(16)2/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVXKEAKDQHPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)

![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride](/img/structure/B2428158.png)

![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)

![N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide](/img/structure/B2428164.png)

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridine]](/img/structure/B2428166.png)